2-Amino-5-iodonicotinoyl chloride
Description
2-Amino-5-iodonicotinoyl chloride is a nicotinic acid derivative characterized by a pyridine ring substituted with an amino group at position 2, an iodine atom at position 5, and a reactive acyl chloride group at position 2. The iodine atom introduces steric and electronic effects, while the acyl chloride group enhances reactivity toward nucleophiles, enabling facile derivatization.
Properties
Molecular Formula |
C6H4ClIN2O |
|---|---|
Molecular Weight |
282.46 g/mol |
IUPAC Name |
2-amino-5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClIN2O/c7-5(11)4-1-3(8)2-10-6(4)9/h1-2H,(H2,9,10) |
InChI Key |
AMAPZGAGXNYSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodonicotinoyl chloride typically involves the iodination of nicotinic acid derivatives followed by chlorination. One common method includes the reaction of 2-amino-5-iodonicotinic acid with thionyl chloride (SOCl2) under reflux conditions to produce the corresponding acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodonicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The iodine atom can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and appropriate ligands are often used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Amino-5-iodonicotinoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5-iodonicotinoyl chloride is not well-documented. its reactivity is primarily due to the presence of the acyl chloride group, which can readily react with nucleophiles. The iodine atom may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include 2-aminonicotinic acid and 5-aminonicotinic acid, both of which share the pyridine core and amino substituents but lack the iodine and acyl chloride functionalities. Additional heterocyclic compounds, such as nitroimidazole derivatives, provide context for reactivity comparisons.
Table 1: Comparative Properties of Selected Compounds
Reactivity and Functional Group Analysis
- Acyl Chloride Reactivity: The presence of the COCl group in this compound distinguishes it from carboxylic acid derivatives like 2-aminonicotinic acid. This group facilitates nucleophilic substitution (e.g., with amines or alcohols), enabling synthesis of amides or esters, which are critical in drug design .
- Iodine Substituent: The iodine atom at position 5 introduces steric bulk and moderate electron-withdrawing effects. This contrasts with 5-aminonicotinic acid, where the amino group at position 5 acts as an electron-donating substituent. The iodine may enhance stability in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogues.
- Amino Group Positioning: The amino group at position 2 in this compound directs electrophilic substitution to the para (position 6) and ortho (position 3) sites. This differs from 5-aminonicotinic acid, where the amino group at position 5 alters regioselectivity in subsequent reactions .
Physicochemical Properties
- Melting Points: 2-Aminonicotinic acid exhibits a high melting point (295–297°C), indicative of strong intermolecular hydrogen bonding via its carboxylic acid group. In contrast, the acyl chloride group in this compound likely reduces crystallinity, though specific data are unavailable.
- Solubility: The iodine substituent may lower solubility in polar solvents compared to non-halogenated analogues, while the acyl chloride enhances solubility in aprotic solvents like dichloromethane.
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